molecular formula C29H22INO6 B11555261 4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11555261
M. Wt: 607.4 g/mol
InChI Key: ODDIOCYLAFUZBZ-UHFFFAOYSA-N
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Description

2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by the presence of iodine, methoxy, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE typically involves the formation of an imine bond between 4-iodophenyl and a methoxybenzoate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the imine formation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The imine bond allows for reversible binding to active sites, while the iodine and methoxy groups can enhance the compound’s affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(4-Fluorophenyl)imino]methylphenol
  • (E)-4-[(4-Bromophenyl)imino]methylphenol
  • (E)-2-[(4-Hydroxyphenyl)imino]methylphenol

Uniqueness

2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C29H22INO6

Molecular Weight

607.4 g/mol

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H22INO6/c1-34-24-12-3-19(4-13-24)28(32)36-26-16-7-21(18-31-23-10-8-22(30)9-11-23)27(17-26)37-29(33)20-5-14-25(35-2)15-6-20/h3-18H,1-2H3

InChI Key

ODDIOCYLAFUZBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)I)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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